molecular formula C20H16N2 B044522 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 18741-85-0

[1,1'-Binaphthalene]-2,2'-diamine

Cat. No.: B044522
CAS No.: 18741-85-0
M. Wt: 284.4 g/mol
InChI Key: DDAPSNKEOHDLKB-UHFFFAOYSA-N
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Description

(R)-(+)-1,1′ -Binaphthyl-2,2′ -diamine is an axially dissymmetric binaphthyl ligand mainly used in enantioselective catalysis.

Scientific Research Applications

  • Diastereoselective Complex Formation : It serves as a scaffold for enantiomerically pure ligands in diastereoselective complex formation with iron(II) salts, offering potential in asymmetric catalysis and stereoselective synthesis (Constable et al., 2009).

  • Organocatalysis : It's used as a catalyst in the synthesis of chiral tacrine analogues through wet 1,1'-binaphthalene-2,2'-diamine-derived prolinamides, highlighting its role in producing pharmaceuticals with high enantioselectivity (Bañón-Caballero et al., 2013).

  • NMR Spectroscopy : Coupling with 2-formylphenylboronic acid allows for the accurate determination of enantiopurity of hydroxy acids and their derivatives using 1H NMR spectroscopy, which is crucial for chemical analysis and quality control (Mishra & Suryaprakash, 2015).

  • Asymmetric Catalysis : When additional chelating groups are attached to its nitrogen atoms, it becomes a potential ligand for asymmetric catalysis, which is a cornerstone in the synthesis of chiral molecules (Vyskocil et al., 2000).

  • Synthesis of Azaacenes : Through oxidative skeletal rearrangement, it enables access to U-shaped azaacenes, offering a method to prepare complex structures that are otherwise challenging to synthesize (Takeda et al., 2014).

  • Chiral Stationary Phases : Derivatives can be used as chiral stationary phases for separating commercially available chiral compounds, an essential application in chromatography for analytical and preparative purposes (Ryoo & Armstrong, 2007).

  • Fluorescent Sensing : Certain derivatives act as highly enantioselective fluorescent sensors, providing a visual and efficient way to detect and analyze chiral molecules (Xu et al., 2017).

  • Electrochemical Synthesis : It's synthesized through a sustainable protocol via oxidative homocoupling, indicating its potential in eco-friendly and efficient chemical synthesis processes (Fan et al., 2022).

Biochemical Analysis

Biochemical Properties

The biochemical properties of [1,1’-Binaphthalene]-2,2’-diamine are largely determined by its structure. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .

Cellular Effects

[1,1’-Binaphthalene]-2,2’-diamine can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .

Molecular Mechanism

The molecular mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine involves a series of complex biochemical reactions. It can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific conditions and the presence of other molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Binaphthalene]-2,2’-diamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of [1,1’-Binaphthalene]-2,2’-diamine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

[1,1’-Binaphthalene]-2,2’-diamine is involved in various metabolic pathways . It can interact with different enzymes and cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

[1,1’-Binaphthalene]-2,2’-diamine is transported and distributed within cells and tissues in a complex manner . It can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of [1,1’-Binaphthalene]-2,2’-diamine can have various effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
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InChI

InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

DDAPSNKEOHDLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H16N2
Source PubChem
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DSSTOX Substance ID

DTXSID70196328
Record name 2,2'-Diamino-1,1'-dinaphthyl
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Molecular Weight

284.4 g/mol
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CAS No.

4488-22-6, 18531-95-8, 18741-85-0
Record name (±)-1,1′-Binaphthyl-2,2′-diamine
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Record name 2,2'-Diamino-1,1'-dinaphthyl
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Record name 2,2'-Diamino-1,1'-dinaphthyl, (S)-
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Record name 1,1'-Binaphthyl-2,2'-diamine
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Record name (S)-(-)-1,1'-Binaphthyl-2,2'-diamine
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Record name (R)-(+)-1,1'-Binaphthyl-2,2'-diamine
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Synthesis routes and methods

Procedure details

Although it is reported that 2-naphthylamine can be obtained in high yield when 2-naphthol was heated to 150° C. in the presence of concentrated aqueous ammonia and ammonium sulfite for 8 hours, no reaction was observed when the same conditions were subjected to BINOL. When the temperature was increased to 200° C. and more ammonium sulfite was employed, NOBIN was exclusively formed without detectable amounts of BINAM. Thus, by extending the reaction time to 5 days and increasing the amount of ammonium sulfite to 10 equivalents, the starting material disappeared completely. The produced solid was simply filtered and washed with water. A 91% isolated yield of NOBIN was obtained by recrystallization from benzene. Thus, a practical procedure for the synthesis of NOBIN from BINOL in a single-step via a process that can be scaled-up in high yield is provided.
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ammonium sulfite
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ammonium sulfite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?

A1: this compound has the molecular formula C20H16N2 and a molecular weight of 284.35 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize BINAM derivatives?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to characterize BINAM derivatives. [, , ]

Q3: How do BINAM derivatives contribute to asymmetric catalysis?

A3: BINAM derivatives often serve as chiral ligands in transition metal complexes, influencing the stereochemical outcome of reactions. Their rigid, C2-symmetric structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other. [, , ]

Q4: Can you provide an example of a specific reaction where BINAM-derived catalysts show enantioselectivity?

A4: BINAM-derived thiophosphoramides effectively catalyze the enantioselective intramolecular selenoetherification of unsaturated alcohols in the presence of N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid. This reaction yields cyclic seleno ethers with good enantioselectivities. []

Q5: Are there any examples of BINAM derivatives being used as organocatalysts?

A5: Yes, wet, unsupported, and supported BINAM-derived prolinamides function effectively as organocatalysts in solvent-free enantioselective Friedländer condensations at room temperature. These reactions produce chiral tacrine analogues with excellent enantioselectivities. [, ]

Q6: How does modifying the structure of BINAM derivatives affect their activity?

A6: Structural modifications on the BINAM scaffold, such as introducing different substituents on the nitrogen atoms or the naphthalene rings, can significantly impact their properties. These changes can influence their conformational preferences, complexation abilities, and catalytic performance. [, , , ]

Q7: Can specific structural modifications enhance the enantioselectivity of BINAM-based catalysts?

A7: Yes, studies focusing on the selenoetherification of olefins found that attaching a 2-nitrophenyl group to the selenium atom, in conjunction with using BINAM-derived thiophosphoramides as catalysts, significantly enhanced the enantioselectivity of the reaction. []

Q8: Apart from catalysis, what other applications do BINAM derivatives have?

A8: BINAM derivatives find applications in:

  • Chiral Recognition: They act as chiral selectors in chromatographic separations and sensors for enantiomeric excess determination. [, ]
  • Supramolecular Chemistry: Their ability to form well-defined architectures through non-covalent interactions makes them attractive building blocks for supramolecular gels and assemblies. [, , ]
  • Material Science: Incorporation of BINAM units into polymers or metal-organic frameworks can impart chirality and unique optical properties. [, ]

Q9: How is computational chemistry used in research involving BINAM derivatives?

A9: Computational methods like Molecular Mechanics (MM) calculations and Density Functional Theory (DFT) are valuable tools to:

  • Predict the conformational preferences of BINAM derivatives in solution. []
  • Study the electronic structure and properties of BINAM-metal complexes. []
  • Gain insights into the mechanisms of BINAM-catalyzed reactions. []

Q10: What analytical techniques are used to monitor reactions involving BINAM derivatives?

A10: Researchers commonly employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and determine the enantiomeric purity of products. [, ]

Q11: Are there any studies on the environmental impact of BINAM derivatives?

A11: While specific data on the ecotoxicological effects of BINAM derivatives might be limited, researchers are increasingly focusing on developing greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents. For example, electrochemical methods have been explored for the synthesis of BINAM derivatives, potentially offering a more sustainable alternative to traditional approaches. []

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